4-Phthalimidylmethyl-6,7-dimethoxycoumarin
Overview
Description
4-Phthalimidylmethyl-6,7-dimethoxycoumarin is a chemical compound known for its applications as a fluorescent dye. It has the molecular formula C20H15NO6 and a molecular weight of 365.34. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin typically involves the reaction of 6,7-dimethoxycoumarin with phthalimide derivatives under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Phthalimidylmethyl-6,7-dimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-Phthalimidylmethyl-6,7-dimethoxycoumarin has several scientific research applications:
Chemistry: It is used as a fluorescent dye in various chemical assays and analytical techniques.
Biology: The compound is employed in fluorescence microscopy for labeling and imaging biological samples.
Medicine: While not used therapeutically, it serves as a tool in medical research for studying cellular processes.
Mechanism of Action
The mechanism of action of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for fluorescence-based applications. The molecular targets and pathways involved in its fluorescence properties are primarily related to its chemical structure and the presence of the phthalimide and coumarin moieties .
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyl-6,7-dimethoxycoumarin: This compound is similar in structure and also used as a fluorescent dye.
6,7-Dimethoxycoumarin: A simpler compound that lacks the phthalimidylmethyl group but shares the coumarin core structure.
Uniqueness
4-Phthalimidylmethyl-6,7-dimethoxycoumarin is unique due to the presence of both the phthalimide and coumarin moieties, which contribute to its distinct fluorescence properties. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence detection .
Properties
IUPAC Name |
2-[(6,7-dimethoxy-2-oxochromen-4-yl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-25-16-8-14-11(7-18(22)27-15(14)9-17(16)26-2)10-21-19(23)12-5-3-4-6-13(12)20(21)24/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVDKHBDSXMBEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN3C(=O)C4=CC=CC=C4C3=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399726 | |
Record name | 4-PHTHALIMIDYLMETHYL-6,7-DIMETHOXYCOUMARIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-36-5 | |
Record name | 4-PHTHALIMIDYLMETHYL-6,7-DIMETHOXYCOUMARIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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